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Compound of Interest

Compound Name: 2,2-Dimethylbutanal

Cat. No.: B1614802 Get Quote

An In-depth Technical Guide to 2,2-Dimethylbutyraldehyde for Researchers and Drug

Development Professionals

This guide provides a comprehensive overview of 2,2-dimethylbutyraldehyde, a branched-

chain aldehyde. It is intended for researchers, scientists, and professionals in the field of drug

development who may use this compound as a building block in organic synthesis. This

document covers its nomenclature, physicochemical properties, and key experimental

protocols, presented with clarity and detail to support laboratory applications.

Nomenclature and Identification
The systematic naming and various identifiers for 2,2-dimethylbutyraldehyde are crucial for

accurate documentation and database searches. Its IUPAC name is 2,2-dimethylbutanal.[1][2]

[3] The compound is registered under CAS Number 2094-75-9.[1][4][5]
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Identifier Type Value

IUPAC Name 2,2-dimethylbutanal[1][2][3]

Synonyms

Butanal, 2,2-dimethyl-[1][2][6]; 2,2-dimethyl

butyraldehyde[6]; 2,2-dimethyl-butyraldehyde[1]

[6]

CAS Number 2094-75-9[1][4][5]

PubChem CID 137426[1][7]

Molecular Formula C6H12O[1][4][5][6][8]

SMILES CCC(C)(C)C=O[1][5]

InChI Key QYPLKDUOPJZROX-UHFFFAOYSA-N[1][6][8]

Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of 2,2-dimethylbutyraldehyde is

essential for its handling, purification, and characterization.

Property Value

Molecular Weight 100.16 g/mol [1][7]

Appearance Liquid[7]

Boiling Point 103 °C[7] to 110.7 °C at 760 mmHg[9]

Density 0.801 g/cm³[7][9]

Melting Point -72.5 °C (estimate)[9]

Flash Point 6.4 °C[9]

XLogP3 1.62150[9]
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Spectroscopic Data Type Key Characteristics

Mass Spectrometry (GC-MS)

Data available in the NIST Mass Spectrometry

Data Center.[2][10] The molecular ion peak is

expected at m/z = 100. Alpha cleavage is a

likely fragmentation pattern.[11]

Infrared (IR) Spectroscopy

A strong C=O stretching vibration is expected in

the range of 1720-1740 cm⁻¹ for a saturated

aliphatic aldehyde.[11]

Nuclear Magnetic Resonance (NMR)

The aldehydic proton (CHO) is expected to

show a highly deshielded signal around 9-10

ppm in the ¹H NMR spectrum.[11]

Chemical Reactivity: The Absence of Self-
Condensation
A key aspect of the reactivity of 2,2-dimethylbutyraldehyde is its inability to undergo self-aldol

condensation. This is because it lacks alpha-hydrogens—hydrogen atoms on the carbon

adjacent to the carbonyl group. The formation of an enolate ion, which is a critical intermediate

in the aldol condensation mechanism, requires the presence of an acidic alpha-hydrogen.

Since the alpha-carbon of 2,2-dimethylbutyraldehyde is quaternary, it cannot be deprotonated

to form an enolate.[12] However, it can undergo reactions typical of aldehydes that do not have

alpha-hydrogens, such as the Cannizzaro reaction under strongly basic conditions.[13]

Reactivity pathway of 2,2-dimethylbutyraldehyde.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of 2,2-dimethylbutyraldehyde.

Synthesis Workflow: Alkylation of an Aldimine
A plausible method for synthesizing 2,2-dimethylbutyraldehyde involves the alkylation of an

imine derived from isobutyraldehyde, followed by hydrolysis. This approach allows for the
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introduction of an ethyl group at the alpha-position. The following protocol is adapted from a

similar synthesis of α,α-disubstituted aldehydes.[14]

General workflow for the synthesis of 2,2-dimethylbutyraldehyde.

Methodology:

Imine Formation:

In a round-bottom flask, combine isobutyraldehyde (1.0 eq) and tert-butylamine (1.0 eq).

Allow the mixture to stand at room temperature for 1 hour. A biphasic mixture will form.

Separate the aqueous layer and dry the organic layer over anhydrous potassium

carbonate.

Distill the crude product to yield the N-(2-methylpropylidene)-tert-butylamine.[14]

Alkylation:

In a dry, nitrogen-flushed, three-necked flask equipped with a condenser, add a solution of

ethylmagnesium bromide (1.0 eq) in an anhydrous ether solvent like THF.

Slowly add the purified imine (1.1 eq) to the Grignard reagent.

Reflux the mixture for 12-14 hours to ensure the formation of the azaenolate.[14]

Cool the reaction mixture to room temperature and add ethyl iodide (1.0 eq).

Reflux the solution for an additional 20 hours.[14]

Hydrolysis and Workup:

Cool the reaction mixture and quench by slowly adding 10% aqueous hydrochloric acid.

Reflux the acidic mixture for 2 hours to ensure complete hydrolysis of the imine to the

aldehyde.[14]
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After cooling, saturate the aqueous layer with sodium chloride and perform multiple

extractions with diethyl ether.

Combine the organic extracts, wash with brine until neutral, and dry over anhydrous

magnesium sulfate.[14]

Purification by Fractional Distillation
Due to its volatility, fractional distillation is an effective method for purifying 2,2-

dimethylbutyraldehyde from non-volatile impurities or solvents with significantly different boiling

points.

Crude Product from Synthesis

Setup Fractional Distillation Apparatus

Heat Mixture to Boiling

Monitor Vapor Temperature High-Boiling Impurities Remain

Collect Fraction at ~103 °C

Pure 2,2-Dimethylbutyraldehyde

Click to download full resolution via product page
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Purification workflow via fractional distillation.

Methodology:

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed

column to ensure efficient separation.

Distillation:

Place the crude product in the distillation flask with boiling chips.

Gently heat the flask.

Discard any initial low-boiling fractions.

Monitor the temperature at the distillation head. Collect the liquid fraction that distills at a

constant temperature corresponding to the boiling point of 2,2-dimethylbutyraldehyde

(approx. 103-110 °C).[7][9]

Analytical Workflow: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for confirming the

identity and assessing the purity of volatile organic compounds like 2,2-dimethylbutyraldehyde.

Prepare Dilute Sample
in Volatile Solvent Inject into GC-MS Separation in GC Column Ionization & Fragmentation (MS)

Data Analysis:
- Retention Time
- Mass Spectrum

Confirm Identity & Purity

Click to download full resolution via product page

Analytical workflow using Gas Chromatography-Mass Spectrometry.

Methodology:

Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent

(e.g., dichloromethane or diethyl ether).
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GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a

nonpolar column like DB-5). Program the oven temperature to ramp up to ensure separation

from any residual solvents or impurities.

MS Detection: The eluent from the GC column is introduced into the mass spectrometer.

Data Analysis:

Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum

from a database (e.g., NIST).[10] Look for the molecular ion peak and characteristic

fragment ions.

Purity Assessment: The purity can be estimated by integrating the peak area of the

product in the chromatogram relative to the total area of all detected peaks.

Applications in Drug Development
As a functionalized small molecule, 2,2-dimethylbutyraldehyde serves as a valuable

intermediate in organic synthesis. In drug development, such aldehydes are used as building

blocks to construct more complex molecular architectures. The quaternary carbon center alpha

to the aldehyde group can introduce specific steric hindrance, potentially influencing the

conformational properties and metabolic stability of a final drug candidate. While not a drug

itself, its utility lies in its ability to participate in reactions such as Wittig reactions, reductive

aminations, and oxidations to the corresponding carboxylic acid, providing access to a diverse

range of chemical structures for screening and lead optimization.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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